4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
CAS No.: 478030-22-7
Cat. No.: VC4172204
Molecular Formula: C18H20FN3O5S2
Molecular Weight: 441.49
* For research use only. Not for human or veterinary use.
![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide - 478030-22-7](/images/structure/VC4172204.png)
Specification
CAS No. | 478030-22-7 |
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Molecular Formula | C18H20FN3O5S2 |
Molecular Weight | 441.49 |
IUPAC Name | 1-(benzenesulfonyl)-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |
Standard InChI | InChI=1S/C18H20FN3O5S2/c19-15-6-8-16(9-7-15)28(24,25)21-20-18(23)14-10-12-22(13-11-14)29(26,27)17-4-2-1-3-5-17/h1-9,14,21H,10-13H2,(H,20,23) |
Standard InChI Key | HHRZYOKMVXVCBW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₈H₂₀FN₃O₅S₂, with a molecular weight of 441.5 g/mol . Key structural features include:
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A piperidine ring substituted at the 1-position with a phenylsulfonyl group.
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A carbonyl bridge linking the piperidine to a benzenesulfonohydrazide group.
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A 4-fluorophenyl moiety on the sulfonohydrazide segment.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₅S₂ | |
Molecular Weight | 441.5 g/mol | |
CAS Number | 478030-22-7 | |
Density | 1.435±0.06 g/cm³ (Predicted) | |
pKa | 7.09±0.25 (Predicted) |
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is documented in the provided sources, its structure suggests a multi-step synthesis analogous to related sulfonohydrazides :
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Formation of the Piperidine Intermediate:
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Reaction of piperidine with phenylsulfonyl chloride to yield 1-(phenylsulfonyl)piperidine.
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Carbonylation:
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Introduction of a carbonyl group via reaction with a carbonylating agent (e.g., phosgene or triphosgene).
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Hydrazide Formation:
Characterization Techniques
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FTIR: Expected peaks include N–H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and S=O asymmetric/symmetric stretches (~1375 cm⁻¹ and ~1170 cm⁻¹) .
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NMR: Key signals would include fluorine coupling in the ¹⁹F NMR and aromatic proton shifts in the ¹H NMR .
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Mass Spectrometry: A molecular ion peak at m/z 441.5 (M+H⁺) confirms the molecular weight .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonohydrazide and carbonyl groups .
Table 2: Predicted Physicochemical Data
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